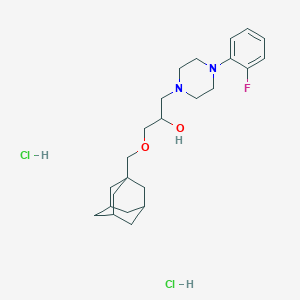

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring an adamantane-derived methoxy group, a propan-2-ol linker, and a 4-(2-fluorophenyl)piperazine moiety. The dihydrochloride salt enhances aqueous solubility, critical for bioavailability .

Properties

IUPAC Name |

1-(1-adamantylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35FN2O2.2ClH/c25-22-3-1-2-4-23(22)27-7-5-26(6-8-27)15-21(28)16-29-17-24-12-18-9-19(13-24)11-20(10-18)14-24;;/h1-4,18-21,28H,5-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXXUWCZXVMYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological activity. The presence of a piperazine moiety and a fluorophenyl group enhances its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : The piperazine derivatives have been associated with antidepressant-like effects in animal models. Specifically, compounds with similar structures have shown efficacy in reducing symptoms of depression through serotonin receptor modulation .

- Acetylcholinesterase Inhibition : Piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can potentially enhance cholinergic transmission and may be beneficial in treating neurodegenerative diseases such as Alzheimer's .

- Analgesic Properties : Studies on related compounds suggest that they may possess analgesic properties, effectively reducing pain in various models. For instance, derivatives have been tested in hot plate and writhing tests in rodents, indicating potential pain-relieving effects comparable to established analgesics .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that:

- Receptor Modulation : The compound likely interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Interaction : Its ability to inhibit acetylcholinesterase suggests a mechanism that enhances the availability of acetylcholine at synaptic clefts, thereby improving cognitive functions.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Comparison with Similar Compounds

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Molecular Formula : C24H38Cl2N2O2

- Key Differences: Replaces the 2-fluorophenyl group with a 4-methylpiperazine and uses a phenoxy linker instead of adamantylmethoxy.

- The methyl group on piperazine may alter metabolic clearance .

1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Molecular Formula : C26H40Cl2N2O3

- Key Differences : Incorporates a methoxyphenyl group on piperazine and an ethoxy linker.

- Physicochemical Properties :

Compounds with Modified Core Structures

3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione

- Key Features : Replaces the propan-2-ol linker with a triazole-thione core.

- The ethylpiperazine substituent may reduce CNS penetration due to increased polarity .

1-Adamantan-1-yl-3-(2-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)urea

- Key Features : Uses a urea linker instead of propan-2-ol.

Comparative Data Table

*Calculated based on molecular formula.

Research Findings and Implications

- Fluorophenyl Position : Ortho-substitution (2-fluorophenyl) in the target compound may confer unique steric and electronic effects compared to para-substituted analogues, influencing receptor binding profiles .

- Salt Form : Dihydrochloride salts (e.g., target compound ) generally exhibit superior solubility over free bases, critical for oral administration.

- Linker Optimization: Ethoxy or phenoxy linkers (as in and ) may reduce metabolic degradation compared to methoxy groups but could alter pharmacokinetics.

Preparation Methods

Activation of Adamantan-1-ylmethanol

Adamantan-1-ylmethanol is functionalized into a leaving group for subsequent etherification. A common approach involves converting the alcohol to its mesylate or tosylate derivative using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) at 0–25°C. For example:

Etherification with Propan-2-ol Backbone

The adamantane mesylate reacts with a propan-2-ol derivative (e.g., epichlorohydrin or glycidol) under basic conditions. In a representative protocol:

- Conditions : Epichlorohydrin (1.5 equiv) is added to adamantan-1-ylmethyl mesylate in tetrahydrofuran (THF) with K₂CO₃ (3.0 equiv) at 60°C for 12 hours. The resulting 1-((adamantan-1-yl)methoxy)epoxide is isolated via column chromatography (60–70% yield).

Preparation of 4-(2-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-2-nitrobenzene in toluene at elevated temperatures (80–90°C) to form 1-(2-fluoro-4-nitrophenyl)piperazine. Key steps include:

Protection and Deprotection Strategies

To prevent side reactions during coupling, the piperazine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups. Boc-anhydride (2.0 equiv) in THF/water (1:1) at 0°C introduces the Boc group, which is later removed with HCl in dioxane.

Convergent Coupling of Fragments

Reductive Amination

The epoxide intermediate (Section 2.2) undergoes ring-opening with 4-(2-fluorophenyl)piperazine in the presence of LiClO₄ or BF₃·OEt₂ as a Lewis acid:

Alkylation Alternatives

Alternatively, the adamantane ether is converted to a bromide (using PBr₃) and reacted with the piperazine fragment in DMF with K₂CO₃. This method avoids epoxide handling but requires rigorous moisture exclusion.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or methanesulfonic acid in methanol to precipitate the dihydrochloride salt. Critical parameters include:

- Stoichiometry : 2.1–2.2 equiv HCl per amine group to ensure complete protonation.

- Crystallization : The salt is recrystallized from ethanol/water (4:1) to achieve >99.5% purity.

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

- Reductive amination : Ethanol or THF with Pd/C or Raney Ni provides optimal yields.

- Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves regioisomers, while hydrogenolysis removes benzyl protecting groups.

Analytical Characterization

Key data for the final compound include:

- ¹H NMR (DMSO-d₆): δ 1.60–1.75 (m, 15H, adamantane), 3.15–3.45 (m, 8H, piperazine), 4.20 (d, J = 5.5 Hz, 2H, OCH₂), 4.95 (m, 1H, CHOH).

- HPLC : Retention time 12.4 min (C18 column, 0.1% TFA in H₂O/MeCN).

- Melting Point : 218–220°C (decomposition).

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can purity be maximized during scale-up?

Methodological Answer:

The synthesis involves sequential functionalization of the adamantane and piperazine moieties. Key steps include:

- Adamantane Methoxylation: Reacting adamantane with bromomethanol under acidic conditions to introduce the methoxy group .

- Piperazine Substitution: Coupling the 2-fluorophenyl group to the piperazine ring via Buchwald-Hartwig amination, ensuring regioselectivity .

- Propanol Linker Formation: Connecting the adamantane-methoxy and piperazine groups via a glycerol-derived spacer, followed by dihydrochloride salt formation for improved solubility .

Purity Optimization: Use preparative HPLC with a C18 column (acetonitrile/0.1% HCl gradient) to isolate the dihydrochloride form. Monitor by H NMR (DMSO-) for residual solvents and by elemental analysis (C, H, N ±0.3%) .

Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- X-ray Crystallography: Resolve the stereochemistry of the adamantane and propanol linker (e.g., C13–C14–O bond angles ~109.5°, confirming sp hybridization) .

- H/C NMR: Identify key signals: adamantane CH (δ 1.6–2.1 ppm), piperazine N–CH (δ 2.8–3.2 ppm), and aromatic F-substituted phenyl (δ 6.9–7.3 ppm) .

- FT-IR: Confirm ether (C–O–C stretch at 1120 cm) and piperazine N–H bends (1550 cm) .

What preliminary pharmacological targets are suggested by its structure?

Methodological Answer:

The 2-fluorophenyl-piperazine moiety is associated with serotonin (5-HT) and dopamine (D) receptor binding, while adamantane enhances blood-brain barrier penetration .

Experimental Validation:

- Perform radioligand displacement assays using H-ketanserin (5-HT) and H-spiperone (D).

- Compare IC values to aripiprazole (reference antipsychotic) to assess competitive binding .

Advanced Research Questions

How can contradictory data on receptor affinity be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions often arise from differences in assay conditions (e.g., cell lines, ligand concentrations). To address this:

- Standardize Assays: Use HEK293 cells expressing human 5-HT/D receptors and 10 μM ligand concentration .

- Computational Docking: Model interactions using Schrödinger Suite. Focus on hydrogen bonding between the propanol hydroxyl and Ser159 (5-HT) or Asp114 (D) .

- Mutagenesis: Validate key residues by expressing mutant receptors (e.g., S159A) and measuring binding affinity shifts .

What computational strategies predict metabolic stability in preclinical models?

Methodological Answer:

- CYP450 Metabolism Prediction: Use SwissADME to identify vulnerable sites (e.g., piperazine N-dealkylation).

- MD Simulations: Simulate liver microsomal environments (CHARMM force field) to estimate half-life .

- In Vitro Validation: Incubate with human hepatocytes (37°C, 24h) and quantify metabolites via LC-MS/MS. Compare to in silico predictions for model refinement .

How does crystallographic data inform salt form selection for enhanced stability?

Methodological Answer:

- Polymorph Screening: Recrystallize from ethanol/HCl (dihydrochloride) vs. methanol/HSO (sulfate). Analyze crystal packing via PXRD (e.g., dihydrochloride shows tighter H-bonding via Cl–H···O interactions) .

- Accelerated Stability Testing: Store salt forms at 40°C/75% RH for 6 months. Monitor decomposition by HPLC; dihydrochloride typically degrades <2% vs. 8% for sulfate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.